

In Vitro Application of NBI-35965: A Guide for Cell Culture Research

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Compound of Interest		
Compound Name:	NBI-35965	
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These application notes provide detailed protocols for the in vitro characterization of **NBI-35965**, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. The following sections outline the mechanism of action, key experimental data, and step-by-step protocols for relevant cell-based assays.

Introduction to NBI-35965

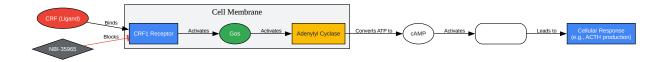
NBI-35965 is a small molecule antagonist that exhibits high affinity and selectivity for the CRF1 receptor.[1][2] By blocking the binding of corticotropin-releasing factor (CRF) to its primary receptor, NBI-35965 effectively inhibits the downstream signaling cascade, leading to a reduction in stress-related responses. In vitro studies have demonstrated its ability to inhibit the production of cyclic adenosine monophosphate (cAMP) and adrenocorticotropic hormone (ACTH).[1] Its selectivity for CRF1 over the CRF2 receptor subtype makes it a valuable tool for investigating the specific roles of CRF1 in cellular processes and a potential therapeutic agent for stress-related disorders.[1][2][3]

Mechanism of Action: CRF1 Receptor Antagonism

Corticotropin-releasing factor (CRF) is a key mediator of the stress response. Upon binding to the G-protein coupled CRF1 receptor, it activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to physiological



responses such as the synthesis and release of ACTH from the pituitary gland. **NBI-35965** acts as a competitive antagonist at the CRF1 receptor, preventing CRF from binding and thereby inhibiting this signaling pathway.



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Caption: CRF1 Receptor Signaling Pathway and Inhibition by NBI-35965.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for NBI-35965.

Parameter	Receptor	Value	Reference
Binding Affinity (Ki)	CRF1	4 nM	[1][2]
CRF2	>10,000 nM	[1]	
Functional Potency (pIC50)	Inhibition of cAMP accumulation	CRF1	7.1
Inhibition of ACTH production	CRF1	6.9	

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to characterize the activity of **NBI-35965**.

Cell Culture

· Recommended Cell Lines:



- HEK293 cells stably expressing human CRF1 receptor (HEK293-CRF1): Ideal for receptor binding and functional assays due to high and consistent receptor expression.[4][5][6][7]
- SH-SY5Y human neuroblastoma cells: Endogenously express functional CRF1 receptors and can be used as a more physiologically relevant model.[8]

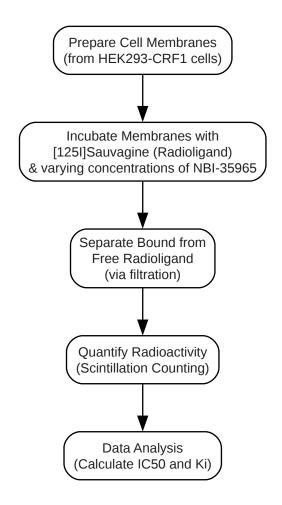
Culture Conditions:

- Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- For stable cell lines, include the appropriate selection antibiotic (e.g., G418 or puromycin)
 in the culture medium to ensure continued receptor expression.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

CRF1 Receptor Binding Assay

This protocol determines the binding affinity of **NBI-35965** to the CRF1 receptor through competitive displacement of a radiolabeled ligand.





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Caption: Workflow for CRF1 Receptor Binding Assay.

Materials:

- HEK293-CRF1 cell membranes
- Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4
- Radioligand: [125I]Sauvagine or [125I]Tyr0-ovine CRF
- NBI-35965 stock solution (in DMSO)
- Non-specific binding control: Unlabeled CRF (1 μM)
- 96-well filter plates (e.g., Millipore MultiScreen)



Scintillation counter and scintillation fluid

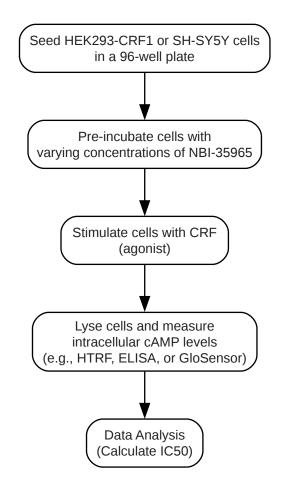
Protocol:

- Prepare Cell Membranes: Homogenize HEK293-CRF1 cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
 Determine protein concentration using a standard protein assay (e.g., Bradford or BCA).
- Assay Setup: In a 96-well plate, add the following to each well:
 - 50 μL of binding buffer
 - 25 μL of NBI-35965 at various concentrations (or vehicle for total binding, or unlabeled CRF for non-specific binding).
 - 25 μL of radioligand (e.g., [125I]Sauvagine at a final concentration of ~0.1-0.2 nM).
 - 100 μL of cell membrane suspension (typically 10-20 μg of protein per well).
- Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
- Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with 200 μL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of NBI-35965 and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of **NBI-35965** to inhibit CRF-stimulated cAMP production.





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